molecular formula C10H9F3O3 B1600013 Methyl 2-methoxy-5-(trifluoromethyl)benzoate CAS No. 177174-47-9

Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Cat. No. B1600013
M. Wt: 234.17 g/mol
InChI Key: PWDFDEHWTMGSCO-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-5-(trifluoromethyl)benzoate” is a chemical compound . It is a colorless to almost colorless liquid or semi-solid .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methoxy-5-(trifluoromethyl)benzoate” is C10H9F3O3 . The molecular weight is 234.17 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-methoxy-5-(trifluoromethyl)benzoate” is a colorless to almost colorless liquid or semi-solid . Its molecular weight is 234.17 g/mol .

Scientific Research Applications

Photophysical Properties

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its variants demonstrate unique luminescence properties. Introducing methoxy and cyano groups to the thiophenyl moiety in these compounds significantly influences their luminescence characteristics. For example, a methoxy group enhances the quantum yield of deep blue luminescence, a feature of interest in photophysical research (Kim et al., 2021).

Process Optimization

In the context of process optimization, Methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, has been synthesized with a focus on improving the yield of multi-step reactions. This research provides insights into efficient synthesis processes, which could be applicable to the production of Methyl 2-methoxy-5-(trifluoromethyl)benzoate (Xu et al., 2018).

Synthesis of Ethyl 2,4-Dimethoxy-6-perfluoroalkylbenzoates

Research on the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates, which involves compounds similar to Methyl 2-methoxy-5-(trifluoromethyl)benzoate, sheds light on the methods for producing complex benzoates with specific functional groups. This knowledge can be applied in the synthesis of various benzoate esters, including those with trifluoromethyl groups (Cao et al., 2010).

Role in Photostabilization

Methyl 2-methoxybenzoate, a compound structurally related to Methyl 2-methoxy-5-(trifluoromethyl)benzoate, has been studied for its ability to generate and quench singlet molecular oxygen, a property valuable in photostabilization. These findings have implications for the use of similar compounds in materials science, especially in the development of photostabilizers for various applications (Soltermann et al., 1995).

Chemical Reduction Studies

The reduction of methyl benzoate on catalyst surfaces, as studied in various solvents, provides insights into the behavior of benzoate esters under chemical reduction conditions. This research can inform the understanding of similar reactions involving Methyl 2-methoxy-5-(trifluoromethyl)benzoate (King et al., 1982).

Safety And Hazards

The safety data sheet for a related compound, “Methyl 5-methoxy-2-(trifluoromethyl)benzoate”, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life .

properties

IUPAC Name

methyl 2-methoxy-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-8-4-3-6(10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDFDEHWTMGSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443124
Record name Methyl 2-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-5-(trifluoromethyl)benzoate

CAS RN

177174-47-9
Record name Methyl 2-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Balzulat, WF Zhu, C Flauaus, V Hernandez-Olmos… - bioRxiv, 2023 - biorxiv.org
Various disorders are accompanied by histamine-independent itching, which is often resistant to the currently available therapies. In this study, we hypothesized that pharmacological …
Number of citations: 2 www.biorxiv.org

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